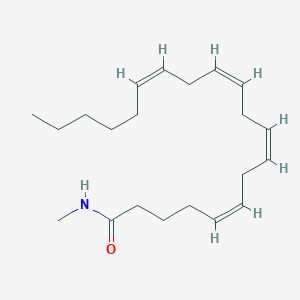

N-methyl arachidonoyl amine

Vue d'ensemble

Description

N-methyl arachidonoyl amine, also known as N-methyl arachidonoylamide, is an analog of anandamide . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM .

Synthesis Analysis

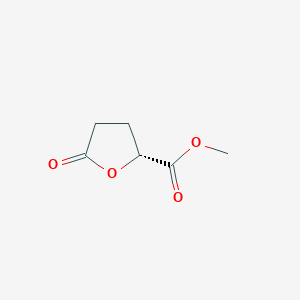

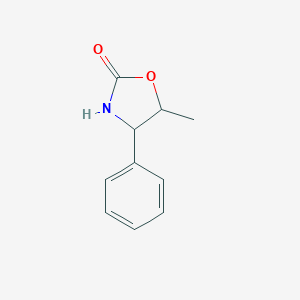

The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) .Molecular Structure Analysis

The systematic name for N-methyl arachidonoyl amine is N-methyl-5Z,8Z,11Z,14Z-eicosatetraenoyl amine . Its molecular formula is C21H35NO .Chemical Reactions Analysis

The biological actions of N-methyl arachidonoyl amine are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .Physical And Chemical Properties Analysis

N-methyl arachidonoyl amine has a molecular weight of 317.271864 . Its molecular formula is C21H35NO .Applications De Recherche Scientifique

Cannabinoid Receptor Ligand

Arachidonoyl-N-methyl amide is an analog of anandamide, a naturally occurring endocannabinoid. It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . This makes it a valuable tool in the study of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Inhibition of Glial Gap Junction Cell-Cell Communication

Arachidonoyl-N-methyl amide has been found to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 µM . This property could be useful in the study of neurological disorders where abnormal cell-cell communication is implicated .

Endocannabinoid-Related Lipid Research

Arachidonoyl-N-methyl amide is structurally related to the endocannabinoid anandamide and is frequently referred to as a family of endocannabinoid-related lipids . It can be used in lipid biochemistry research, particularly in the study of the roles of lipids in health and disease .

Neuroscience Research

Given its interaction with the CB1 receptor, Arachidonoyl-N-methyl amide can be used in neuroscience research. The CB1 receptor is predominantly expressed in the brain and is involved in various neurological processes .

Pharmaceutical Development

The properties of Arachidonoyl-N-methyl amide make it a potential candidate for drug development. Its interaction with the CB1 receptor could be harnessed to develop drugs for conditions such as chronic pain, epilepsy, and other neurological disorders .

Metabolic Disease Biomarker Research

Arachidonoyl-N-methyl amide belongs to the N-acyl amino acids (NA-AAs) family. Specific short-chain NA-AAs are biomarkers for different metabolic diseases . Therefore, it could be used in research aimed at identifying and understanding these biomarkers .

Mécanisme D'action

Target of Action

Arachidonoyl-N-methyl amide, an analog of anandamide, primarily targets the human central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, and memory.

Mode of Action

Arachidonoyl-N-methyl amide interacts with the CB1 receptor, displaying a binding affinity with a Ki of 60 nM . This interaction leads to the inhibition of rat glial gap junction cell-cell communication .

Biochemical Pathways

The compound is part of the fatty acid amide family, which is structurally related to the endocannabinoid anandamide . The biological actions of anandamide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that Arachidonoyl-N-methyl amide might follow a similar pathway.

Pharmacokinetics

It is known that the compound is a lipophilic substance, which suggests that it can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems .

Result of Action

The interaction of Arachidonoyl-N-methyl amide with the CB1 receptor leads to the inhibition of rat glial gap junction cell-cell communication . This could potentially influence various physiological processes regulated by the endocannabinoid system, such as pain sensation, mood, and memory.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYBRCXMQDBL-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidonoyl-N-methyl amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?

A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)